molecular formula C12H10O4 B13875005 5-Acetyl-3-methyl-1-benzofuran-2-carboxylic acid

5-Acetyl-3-methyl-1-benzofuran-2-carboxylic acid

Cat. No.: B13875005
M. Wt: 218.20 g/mol
InChI Key: BNMAHDBVSMTICD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzofuran derivatives, including 5-acetyl-3-methyl-1-benzofuran-2-carboxylic acid, often involves the cyclization of appropriate precursors. One common method is the dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .

Industrial Production Methods: Industrial production of benzofuran derivatives typically employs scalable synthetic routes that ensure high yield and purity. Methods such as free radical cyclization cascades and proton quantum tunneling have been developed to construct complex benzofuran ring systems with fewer side reactions and higher yields .

Chemical Reactions Analysis

Types of Reactions: 5-Acetyl-3-methyl-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemistry: 5-Acetyl-3-methyl-1-benzofuran-2-carboxylic acid is used as a building block in organic synthesis to create more complex molecules.

Biology and Medicine: Benzofuran derivatives, including this compound, have shown promise in biological and medicinal research. They exhibit activities such as anti-tumor, antibacterial, and antiviral properties. These compounds are being investigated for their potential as therapeutic agents .

Industry: In the industrial sector, benzofuran derivatives are used in the production of pharmaceuticals, agrochemicals, and materials science. Their diverse chemical reactivity and biological activities make them valuable in various applications .

Mechanism of Action

The mechanism of action of 5-acetyl-3-methyl-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, some benzofuran derivatives inhibit enzymes involved in cancer cell proliferation, thereby exerting anti-tumor effects .

Comparison with Similar Compounds

  • Benzofuran-2-carboxylic acid
  • 5-Bromo-1-benzofuran-2-yl-2-propanone
  • 3-aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propanones

Comparison: 5-Acetyl-3-methyl-1-benzofuran-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other benzofuran derivatives, it may exhibit different reactivity and biological activities, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C12H10O4

Molecular Weight

218.20 g/mol

IUPAC Name

5-acetyl-3-methyl-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C12H10O4/c1-6-9-5-8(7(2)13)3-4-10(9)16-11(6)12(14)15/h3-5H,1-2H3,(H,14,15)

InChI Key

BNMAHDBVSMTICD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)C(=O)C)C(=O)O

Origin of Product

United States

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